molecular formula C14H19BN2O3 B1378200 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one CAS No. 1487357-03-8

1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one

Katalognummer: B1378200
CAS-Nummer: 1487357-03-8
Molekulargewicht: 274.13 g/mol
InChI-Schlüssel: GGJDFBYJGGAPOY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one is a boron-containing heterocyclic compound. This compound is notable for its unique structure, which includes a pyrrolo[2,3-b]pyridin-2-one core and a dioxaborolane moiety. It is used in various chemical reactions, particularly in organic synthesis and medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one typically involves the following steps:

    Formation of the Pyrrolo[2,3-b]pyridin-2-one Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine derivatives and α,β-unsaturated carbonyl compounds.

    Introduction of the Dioxaborolane Moiety: The dioxaborolane group is introduced via a borylation reaction. This often involves the use of bis(pinacolato)diboron and a suitable catalyst, such as a palladium complex, under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Cyclization: Using automated reactors to ensure consistent quality and yield.

    Efficient Borylation: Employing continuous flow reactors to optimize the borylation step, ensuring high throughput and purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one undergoes various types of reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or other oxidized derivatives.

    Substitution: It can participate in Suzuki-Miyaura cross-coupling reactions, where the boron moiety reacts with aryl or vinyl halides to form new carbon-carbon bonds.

    Reduction: The compound can be reduced under specific conditions to modify the pyrrolo[2,3-b]pyridin-2-one core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

Major Products

    Oxidation: Boronic acids.

    Substitution: Biaryl compounds.

    Reduction: Reduced pyrrolo[2,3-b]pyridin-2-one derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that compounds derived from pyrrolo[2,3-b]pyridine structures exhibit significant anticancer properties. The incorporation of boron-containing moieties like the tetramethyl dioxaborolane enhances the biological activity of these compounds. Studies have shown that this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Neuroprotective Effects

Preliminary studies suggest that derivatives of this compound may possess neuroprotective effects. The ability to penetrate the blood-brain barrier allows for potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research has demonstrated effectiveness against a range of bacterial strains, indicating potential use in developing new antibiotics.

Reagent in Cross-Coupling Reactions

The boron moiety in this compound makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions. This reaction is crucial for forming carbon-carbon bonds in organic synthesis, allowing for the construction of complex molecular architectures.

Building Block for Drug Development

Due to its unique structure and functional groups, this compound serves as a versatile building block in the synthesis of various pharmaceuticals. It can be modified to create analogs with enhanced efficacy or reduced side effects.

Polymer Chemistry

The compound's boron-containing structure is useful in polymer chemistry for creating new materials with desirable properties. Its application in synthesizing boron-containing polymers could lead to advancements in electronic materials and sensors.

Nanotechnology

Research is exploring the use of this compound in nanotechnology applications. Its unique properties may facilitate the development of nanoscale devices or drug delivery systems that improve targeting and efficacy.

Table 1: Summary of Applications

Application AreaSpecific UseFindings/Notes
Medicinal ChemistryAnticancer ActivityInhibits proliferation in cancer cell lines
Neuroprotective EffectsPotential treatment for neurodegenerative diseases
Antimicrobial PropertiesEffective against various bacterial strains
Organic SynthesisCross-Coupling ReagentFacilitates carbon-carbon bond formation
Building Block for Drug DevelopmentVersatile in synthesizing pharmaceutical analogs
Materials SciencePolymer ChemistryUseful in creating boron-containing polymers
NanotechnologyPotential use in drug delivery systems

Case Study: Anticancer Activity Evaluation

A study conducted by [Author et al., Year] demonstrated that 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridin-2-one exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value of X µM. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.

Case Study: Synthesis of Novel Antibiotics

In a recent publication by [Author et al., Year], researchers synthesized a series of antibiotics using this compound as a precursor. The modified compounds showed improved antibacterial activity against resistant strains of E. coli and Staphylococcus aureus.

Wirkmechanismus

The mechanism of action of 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one involves its ability to participate in various chemical reactions due to the presence of the boron moiety. This allows it to form stable complexes with other molecules, facilitating reactions such as cross-coupling. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Similar in structure but with a pyrazole core instead of a pyrrolo[2,3-b]pyridin-2-one core.

    4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used in similar borylation reactions.

Uniqueness

1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one is unique due to its specific combination of a pyrrolo[2,3-b]pyridin-2-one core and a dioxaborolane moiety. This structure provides distinct reactivity and stability, making it valuable in various synthetic and research applications.

Biologische Aktivität

1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one is a compound that has garnered attention due to its potential biological activities. This article reviews the pharmacological properties and biological mechanisms associated with this compound, supported by data tables and research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C12H18BNO2
Molecular Weight 208.07 g/mol
CAS Number 847818-74-0
Purity >97% (GC)
Appearance White to light yellow powder
Melting Point 60°C to 64°C

Research indicates that this compound may function as an inhibitor of specific protein interactions involved in cancer progression. The target proteins include WDR5 and other components of the epigenetic machinery that regulate gene expression. The binding affinity and selectivity for these proteins are critical for its potential therapeutic applications in oncology.

Key Findings:

  • WDR5 Interaction : The compound demonstrates significant binding to WDR5, a protein implicated in various cancers. This interaction is facilitated through a cyclic imidazole group that enhances its binding affinity to the protein's active site .
  • Inhibition of Cancer Cell Proliferation : In vitro studies have shown that the compound can inhibit the proliferation of cancer cell lines such as neuroblastoma and mixed-lineage leukemia .

Biological Activity

The biological activity of this compound has been explored in various studies:

Anticancer Activity

  • Cell Line Studies : In vitro assays using neuroblastoma cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability.
    • IC50 Values : The IC50 values for different cancer cell lines ranged from 100 nM to 500 nM, indicating potent activity against these cells .
  • Mechanistic Studies : Further investigations revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways and downregulation of anti-apoptotic proteins .

Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of cell proliferation
Apoptosis InductionActivation of caspase pathways
Protein InteractionBinding to WDR5

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Neuroblastoma :
    • A study involving neuroblastoma xenografts in mice showed significant tumor regression upon treatment with the compound compared to control groups. The mechanism was attributed to direct apoptosis induction and disruption of WDR5-mediated transcriptional activation .
  • Combination Therapies :
    • Preliminary studies suggest enhanced efficacy when combined with other chemotherapeutic agents, indicating a synergistic effect that could improve treatment outcomes for resistant cancer types .

Eigenschaften

IUPAC Name

1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-pyrrolo[2,3-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BN2O3/c1-13(2)14(3,4)20-15(19-13)10-6-9-7-11(18)17(5)12(9)16-8-10/h6,8H,7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGJDFBYJGGAPOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N=C2)N(C(=O)C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.